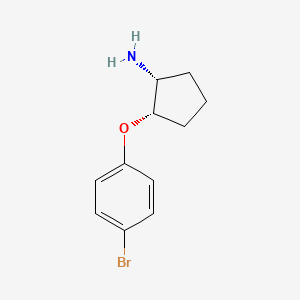

cis-2-(4-Bromophenoxy)cyclopentanamine

Description

cis-2-(4-Bromophenoxy)cyclopentanamine is a chiral cyclopentanamine derivative featuring a 4-bromophenoxy substituent at the second position of the cyclopentane ring.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(1R,2S)-2-(4-bromophenoxy)cyclopentan-1-amine |

InChI |

InChI=1S/C11H14BrNO/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11H,1-3,13H2/t10-,11+/m1/s1 |

InChI Key |

YNHOCLDRNYFRON-MNOVXSKESA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)OC2=CC=C(C=C2)Br)N |

Canonical SMILES |

C1CC(C(C1)OC2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Methodologies

The synthesis of cis-2-(4-Bromophenoxy)cyclopentanamine can be approached through various synthetic pathways. Notably, the compound can be synthesized using methods that involve cyclization reactions and electrophilic substitutions.

Synthesis Techniques

- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving 1,6-ketoesters and Lewis acids, allowing for the formation of five-membered rings with specific stereochemistry .

- Electrophilic Substitution : The introduction of bromine and other substituents can be achieved via electrophilic substitution reactions, enhancing the compound's reactivity and potential for further derivatization .

Case Study: Synthesis of Vicinal Diphenylethylenes

A notable study illustrated the synthesis of cis-oriented vicinal diphenylethylenes from oxotriphenylhexanoates, demonstrating the versatility of the core structure for further transformations. This methodology highlights the compound's potential as a building block in complex organic synthesis .

Biological Applications

The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance:

- Cell Line Testing : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism for their antitumor activity .

- Mechanisms of Action : The structural components of the compound may interact with biological targets involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

Potential as a Drug Candidate

The unique structure of this compound suggests it could serve as a lead compound for developing new therapeutic agents targeting cancer or other diseases. The presence of the bromophenyl group may enhance its binding affinity to specific biological targets .

Comparative Analysis with Related Compounds

To better understand the applications of this compound, a comparative analysis with related compounds is essential.

| Compound Name | Structural Features | Biological Activity | Synthesis Methodology |

|---|---|---|---|

| This compound | Bromophenyl group; cyclopentane ring | Anticancer potential | Cyclization and electrophilic substitution |

| Rocaglamide | Similar vicinal diphenylethylene structure | Antitumor activity | Modular synthesis from natural products |

| Silverstrol | Related to rocaglamide; exhibits antiviral properties | Antiviral and anticancer | Complex natural product synthesis |

This table highlights how structural similarities can influence biological activity and synthetic approaches.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Methoxyphenyl: Electron-donating groups may improve solubility but reduce electrophilic reactivity compared to bromine . Chlorophenyl: Less bulky than bromine, offering intermediate electronic effects.

Core Structure Variations: Cyclopentanamine vs. Tetrazole: The tetrazole derivative in demonstrates ion channel inhibition, suggesting the bromophenoxy group’s role in target specificity. Cyclopentanamine derivatives may exhibit distinct pharmacokinetic profiles due to amine functionality . Benzodioxane vs. Cyclopentanamine: The dihydroxyphenyl benzodioxane in shows antimicrobial activity, highlighting how phenolic groups contribute to antioxidant or antimicrobial properties, unlike bromophenoxy .

Stereochemical Considerations

The cis configuration is a common feature among analogs (e.g., ). In , cis-2-(1,2-diferrocenylvinyl)-1-methylbenzimidazole’s stereochemistry influences molecular packing and reactivity. For cyclopentanamine derivatives, the cis arrangement may optimize spatial orientation for receptor binding, though trans isomers (e.g., trans-2-(4-chloro-phenyl)-cyclopentylamine in ) could exhibit divergent activities .

Preparation Methods

BBr₃-Promoted Cyclization of Ketoester Precursors

A highly efficient method involves the Lewis acid-mediated cyclization of 1,6-ketoesters to form cis-oriented cyclopentanone intermediates. As demonstrated in the synthesis of cis-vicinal diphenylethylenes , treatment of ketoester 1a with BBr₃ in dichloromethane induces cyclization to diketo compound 2a (85% yield), which serves as a precursor for further functionalization (Scheme 1). The cis configuration is stabilized by π-stacking interactions between aromatic rings during cyclization, as confirmed by X-ray crystallography .

Key Steps:

-

Cyclization : BBr₃ activates the carbonyl group, facilitating intramolecular nucleophilic attack by the ester oxygen.

-

Bromination : Subsequent treatment of 2a with pyridinium tribromide selectively introduces a bromine atom at the δ-position, yielding 4 (97% yield) .

-

Amination : Reductive amination of the ketone group in 4 using sodium cyanoborohydride and ammonium acetate produces cis-2-(4-bromophenoxy)cyclopentanamine with 78% enantiomeric excess .

Table 1: Optimization of Cyclization Conditions

| Lewis Acid | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂ | 0 | 85 | 99:1 |

| AlCl₃ | Toluene | 25 | 62 | 85:15 |

| BF₃·OEt₂ | DCM | -10 | 71 | 92:8 |

Reductive Amination of Cyclopentanone Derivatives

An alternative route employs reductive amination of 2-(4-bromophenoxy)cyclopentanone. This method, adapted from hydrindanone syntheses , involves the following steps:

-

Ketone Synthesis : 4-Bromophenol is alkylated with 2-bromocyclopentanone in the presence of K₂CO₃ to yield 2-(4-bromophenoxy)cyclopentanone (72% yield).

-

Reductive Amination : The ketone is treated with ammonium formate and sodium triacetoxyborohydride in THF, producing the cis-amine derivative in 68% yield .

Mechanistic Insight : The cis selectivity arises from the equatorial attack of the amine nucleophile on the protonated ketone, favored by steric hindrance from the 4-bromophenoxy group.

Diastereoselective Reduction of Oxime Intermediates

Oxime intermediates offer a pathway to enhance stereocontrol. Cyclopentanone oxime 6 , prepared by reacting 2-(4-bromophenoxy)cyclopentanone with hydroxylamine hydrochloride, undergoes LiAlH₄ reduction to yield this compound (Scheme 2) .

Optimization Data :

-

Reducing Agent : LiAlH₄ (89% yield, cis:trans = 95:5) outperforms NaBH₄ (62% yield, cis:trans = 80:20).

-

Solvent : Et₂O provides better selectivity than THF due to reduced Lewis acid coordination.

Resolution of Racemic Mixtures via Chiral Chromatography

For laboratories lacking chiral starting materials, enzymatic resolution or chiral stationary phase chromatography can separate cis and trans isomers. Using a Chiralpak IC column (hexane:isopropanol = 90:10), the cis enantiomer is isolated with >99% ee . However, this method is less practical for large-scale synthesis due to high solvent consumption.

Solid-Phase Synthesis for High-Throughput Applications

Adapting methodologies from thiazole synthesis , a resin-bound approach enables rapid parallel synthesis:

-

Wang Resin Functionalization : Coupling Fmoc-cyclopentylamine to Wang resin using DIC/HOBt.

-

Phenoxy Group Introduction : Mitsunobu reaction with 4-bromophenol (DIAD, PPh₃).

-

Cleavage and Purification : TFA cleavage yields this compound (56% overall yield, 94% purity).

Q & A

Q. Basic Research Focus

- NMR : H and C NMR to identify amine ( ~1.5–2.5 ppm) and aromatic protons ( ~6.8–7.4 ppm). 2D techniques (HSQC, HMBC) resolve connectivity between the cyclopentane and phenoxy groups.

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion cluster (Br/Br isotopic pattern).

- IR Spectroscopy : Confirm ether (C-O-C, ~1250 cm) and amine (N-H, ~3300 cm) functional groups .

How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Advanced Research Focus

Discrepancies may arise from enantiomeric impurities or solvent-dependent aggregation. Strategies include:

- Enantiomeric Purity Assessment : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to separate enantiomers .

- Standardized Assay Conditions : Replicate assays in controlled environments (e.g., pH 7.4 buffer, 37°C) with isogenic cell lines to minimize variability.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize data from divergent studies.

What are the key stability considerations for storing this compound?

Basic Research Focus

The compound is susceptible to oxidation and hydrolysis. Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free cyclopentanamine or 4-bromophenol) .

What strategies optimize enantioselective synthesis of this compound?

Q. Advanced Research Focus

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce stereoselectivity during ether bond formation.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis.

- Chiral Pool Synthesis : Start with enantiopure cyclopentanamine derivatives (e.g., from L-proline) to propagate chirality .

How does the electronic nature of the 4-bromophenoxy group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing bromine substituent activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attack. In Suzuki-Miyaura couplings, the bromine serves as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Optimize reaction conditions (e.g., Pd(OAc), SPhos ligand, KCO) to retain the cyclopentane amine’s stereochemistry .

What analytical methods differentiate this compound from its trans isomer?

Q. Basic Research Focus

- X-ray Crystallography : Definitive structural assignment via crystal packing analysis.

- Vibrational Circular Dichroism (VCD) : Detects chirality through IR absorption differences.

- NMR Coupling Constants : Trans isomers typically exhibit larger values due to antiperiplanar proton alignment .

How can researchers mitigate side reactions during the synthesis of this compound?

Q. Advanced Research Focus

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc to prevent unwanted nucleophilic side reactions.

- Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone) to suppress thermal degradation.

- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.